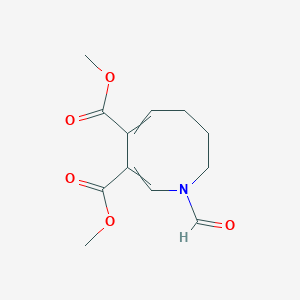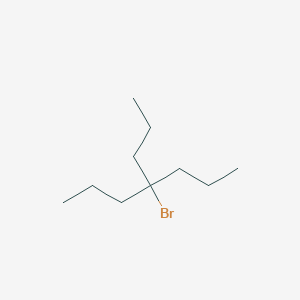
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the second position, a phenyl group at the first position, and a prop-2-en-1-yl group at the third position of the indene structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cycloaddition of [3-(naphthalen-1-yl)prop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromide under mild conditions can yield the desired indene compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various substituted indenes with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potentially useful in studying biological processes and interactions due to its unique structure.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties, such as polymers or resins.
作用机制
The mechanism of action of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene depends on the specific context in which it is used. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways and processes, leading to the observed effects.
相似化合物的比较
Similar Compounds
1-Phenyl-2-methylindene: Similar structure but lacks the prop-2-en-1-yl group.
2-Methyl-1-phenylindene: Similar structure but lacks the prop-2-en-1-yl group.
3-Phenyl-2-methylindene: Similar structure but with different positioning of the phenyl and methyl groups.
Uniqueness
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of the prop-2-en-1-yl group at the third position adds to its distinctiveness compared to other similar compounds.
属性
CAS 编号 |
62907-54-4 |
|---|---|
分子式 |
C19H18 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
2-methyl-1-phenyl-3-prop-2-enyl-1H-indene |
InChI |
InChI=1S/C19H18/c1-3-9-16-14(2)19(15-10-5-4-6-11-15)18-13-8-7-12-17(16)18/h3-8,10-13,19H,1,9H2,2H3 |
InChI 键 |
QIFLYBZWKHKTKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C1C3=CC=CC=C3)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


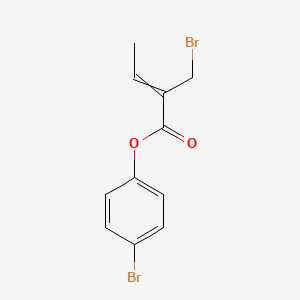
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
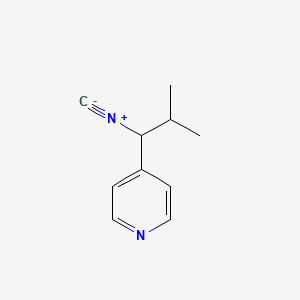
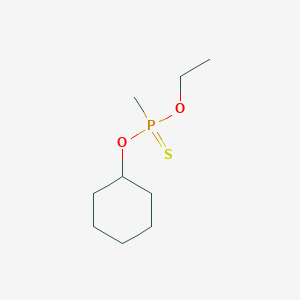
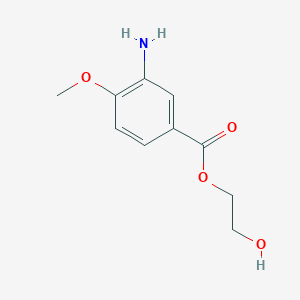
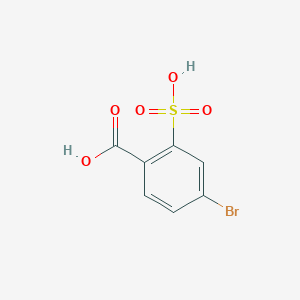
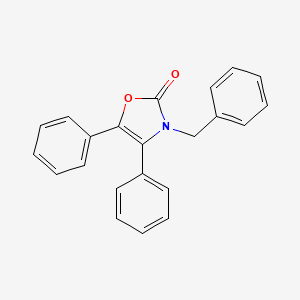
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
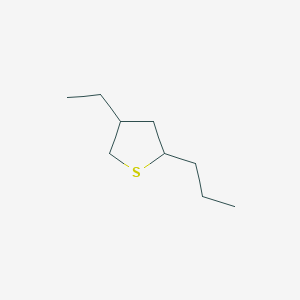
![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
